N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrrole ring and a pyridazine ring, which are known for their significant biological activities
Mechanism of Action
Target of Action
The compound, also known as N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)pyridine-4-carboxamide, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting that they interact with multiple targets . For instance, some pyrrolopyrazine derivatives have shown significant activity on the kinase p70S6Kβ .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that multiple pathways are affected .
Result of Action
Some pyrrolopyrazine derivatives have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Preparation Methods
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives with diketones or ketoesters.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a nitrile.
Coupling Reactions: The pyrrole and pyridazine rings are then coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired heterocyclic structure.
Functionalization: The final step involves the functionalization of the heterocyclic core with the isonicotinamide moiety, typically through an amide coupling reaction using reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyridazine rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of action of heterocyclic compounds and their effects on biological systems.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Pyridazinone Derivatives: These compounds have a pyridazine ring and are known for their diverse pharmacological properties.
The uniqueness of this compound lies in its specific combination of the pyrrole and pyridazine rings, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(13-5-7-17-8-6-13)19-10-9-18-14-3-4-15(21-20-14)22-11-1-2-12-22/h1-8,11-12H,9-10H2,(H,18,20)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZPMJXYDOLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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